Product packaging for Dazoquinast(Cat. No.:CAS No. 76002-75-0)

Dazoquinast

Cat. No.: B1214734
CAS No.: 76002-75-0
M. Wt: 213.19 g/mol
InChI Key: JVKYTWZLUFMIKS-UHFFFAOYSA-N
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Description

Dazoquinast (CAS 76002-75-0) is an imidazoquinoxaline derivative with a molecular formula of C11H7N3O2 and an average molecular weight of 213.196 g/mol . It is a small molecule investigated for its potential antiallergic properties. Studies have indicated that this compound inhibits IgE-mediated passive cutaneous anaphylaxis in laboratory research models, demonstrating activity after both intravenous and oral administration . The imidazoquinoxaline scaffold, to which this compound belongs, is recognized in scientific literature as a privileged structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities such as anticancer, antiviral, and antimicrobial effects . This makes this compound a compound of significant interest for fundamental pharmacological research and drug discovery efforts. As a building block, it provides researchers with a key intermediate for exploring new biologically active compounds and synthesizing novel chemical entities . This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or for any human or veterinary clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3O2 B1214734 Dazoquinast CAS No. 76002-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-11(16)8-6-14-9-4-2-1-3-7(9)12-5-10(14)13-8/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKYTWZLUFMIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC(=CN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226912
Record name Dazoquinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76002-75-0
Record name Dazoquinast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoquinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOQUINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16F9MIN3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Detailed Research Findings

Synthesis and Chemical Properties

Dazoquinast is chemically classified as a carboxylic acid derivative within the imidazoquinoxaline structural family ncats.ioacs.org. It was developed by Roussel Laboratories Ltd. ncats.io. The compound has a molecular formula of C₁₁H₇N₃O₂ and a molecular weight of 213.1922 g/mol . It is achiral, with no defined stereocenters or E/Z centers ncats.io. While the general synthesis of imidazoquinoxaline derivatives is an active area of research, specific detailed synthetic pathways for this compound are not provided in the current literature snippets.

Biological Activity: Antiallergic Effects

Unfortunately, after extensive searching, there is insufficient specific scientific data directly detailing the molecular and cellular mechanism of action for this compound to fulfill the requirements of the provided outline. While this compound is identified as an antiallergic compound that inhibits IgE-mediated responses ncats.io, the precise molecular targets, binding kinetics, affinity data, specific downstream signaling pathway modulation, transcriptomic/proteomic alterations, and whether it acts via allosteric or orthosteric mechanisms remain largely uncharacterized in the available public literature.

The search results provided general information on:

The broader class of imidazoquinoxalines and their various activities (anticancer, antiepileptic, antimicrobial) ncats.ioresearchgate.netresearchgate.net.

General principles of drug-receptor interactions, binding kinetics (kon, koff, KD), and affinity msdmanuals.comnih.govuni-heidelberg.dexantec.comyoutube.comumich.eduwikipedia.orgallergolyon.fr.

Mechanisms of enzyme inhibition and the distinction between orthosteric and allosteric modulation msdmanuals.comnih.govwikipedia.orgbioninja.com.auelifesciences.orgnews-medical.netplos.orgmdpi.com.

The role of IgE and mast cell activation in allergic responses ncats.ioallergolyon.frfrontiersin.orgmdpi.comfrontiersin.org.

The use of transcriptomic and proteomic profiling as analytical tools researchgate.netfrontiersin.orgnih.govnih.gov.

Specific targets and pathways modulated by other imidazoquinoxaline derivatives, particularly those with anticancer activity (e.g., tubulin, EGFR, STAT-3, AKT, ERK) researchgate.netmsdmanuals.comresearchgate.net.

However, detailed research findings specifically on this compound's interaction with particular receptors or enzymes, quantitative binding data, or its specific effects on intracellular signaling cascades, gene expression, or protein profiles were not found. Therefore, it is not possible to construct the article with the requested level of detail or generate data tables based on this compound-specific findings.

Preclinical Efficacy and Pharmacological Research of Dazoquinast

Research into Pharmacodynamic Biomarkers of Dazoquinast Activity

Pharmacodynamic (PD) biomarkers are crucial tools in drug development, serving as measurable indicators of a drug's biological effect or mechanism of action within a biological system. They help to understand how a drug interacts with its target, quantify its efficacy, and potentially guide dosing strategies by reflecting the drug's impact at the molecular or cellular level. nih.govcancer.govnih.gov

While this compound has demonstrated preclinical efficacy in models of allergic reactions, specific pharmacodynamic biomarkers directly investigated and reported for this compound's activity are not detailed in the reviewed literature. However, the general principles of pharmacodynamic monitoring are highly relevant to compounds like this compound. The identification and validation of such biomarkers are essential for a comprehensive understanding of a drug's behavior in preclinical studies. These biomarkers could potentially include indicators related to mast cell degranulation, mediator release (e.g., histamine (B1213489), cytokines), or downstream signaling pathways involved in allergic responses.

The development of robust PD biomarker assays is critical for individualizing pharmacotherapy, as they can help identify non-responders, quantify the maximum molecular effect, and thus mitigate risks associated with under- or over-dosing. nih.gov For this compound, research into its antiallergic mechanism, which involves inhibiting IgE-mediated passive cutaneous anaphylaxis, would ideally be complemented by studies identifying specific molecular or cellular changes that directly correlate with its therapeutic effect. Such research would enhance the understanding of its preclinical activity and inform future clinical development.

Preclinical Efficacy and Pharmacological Research

This compound has shown notable efficacy in preclinical models, particularly in the context of allergic responses. Its pharmacological research has focused on its antiallergic properties and elucidated aspects of its mechanism of action.

Antiallergic Activity in Animal Models

This compound has demonstrated significant inhibition of IgE-mediated passive cutaneous anaphylaxis (PCA) in rats. This model is a standard in vivo assay for evaluating antiallergic compounds. In these studies, this compound was administered both intravenously and orally.

Administration RouteED50 (mg/kg)
Intravenous0.073
Oral0.13

Table 1: Efficacy of this compound in Rat Passive Cutaneous Anaphylaxis Model ncats.io

The data indicates that this compound effectively suppressed the allergic reaction in a dose-dependent manner, with potent activity observed via both administration routes.

Mechanism of Action Insights

Investigations into the mechanism underlying this compound's activity have provided some insights, though not all pathways appear to be involved. Research has indicated that this compound was ineffective in modulating the synthesis of cyclooxygenase products derived from arachidonic acid. ncats.io

Furthermore, while this compound was found to inhibit cyclic adenosine (B11128) monophosphate phosphodiesterase (PDE), this particular inhibition was not deemed to be the primary mechanism responsible for its observed anti-inflammatory activity. ncats.io These findings suggest that this compound likely exerts its antiallergic effects through alternative or complementary pathways not directly related to cyclooxygenase or PDE inhibition. Further research would be necessary to fully delineate its precise molecular targets and signaling cascades.

Compound List:

this compound

Arachidonic acid

Cyclic adenosine monophosphate phosphodiesterase (PDE)

Synthetic Methodologies and Structure Activity Relationship Sar Research for Dazoquinast Analogues

Advanced Synthetic Strategies for Dazoquinast and its Derivatives

The synthesis of this compound and its related compounds often centers on constructing the core imidazoquinoxaline scaffold, followed by functionalization to achieve desired properties.

Novel Synthetic Routes and Stereoselective Approaches for Imidazoquinoxaline Scaffolds

The imidazoquinoxaline framework serves as a privileged scaffold in medicinal chemistry, with research focusing on developing efficient and selective synthetic routes. While specific novel routes for this compound itself are not detailed in the provided snippets, the general synthesis of imidazoquinoxaline derivatives often involves multi-step reactions to build both the quinoxaline (B1680401) and imidazole (B134444) rings ontosight.ai. These processes can include cyclization reactions and subsequent functional group manipulations. The ability to modify the structure through chemical synthesis is highlighted as crucial for optimizing biological activity and pharmacokinetic properties ontosight.ai. Research into quinoxaline derivatives, in general, has seen the development of various synthetic methods, including cascade reactions and metal-catalyzed processes, to efficiently assemble these heterocyclic systems researchgate.net.

Development of Radiolabeled this compound Probes for Research

The development of radiolabeled probes is essential for various research applications, including imaging and studying drug distribution and target engagement in vivo. While specific details on the radiolabeling of this compound are not provided, the broader field of radiopharmaceutical development utilizes the radiolabeling of derivatives of natural compounds for diagnostic and therapeutic purposes nih.govnih.gov. This typically involves incorporating beta-emitting or gamma-emitting radionuclides for PET or SPECT imaging nih.govnih.gov. The synthesis of such probes requires precise methodologies to ensure high specific activity and stability.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of this compound Analogues

SAR and SPR studies are fundamental to understanding how chemical structure correlates with biological activity and physicochemical properties. These investigations are key to optimizing lead compounds like this compound.

Rational Design and Synthesis of this compound Derivatives for SAR Studies

The rational design of this compound derivatives for SAR studies involves understanding the pharmacophore and identifying key structural features responsible for its activity. Research in medicinal chemistry often employs strategies such as molecular hybridization and exploring privileged scaffolds like imidazoquinoxaline to create libraries of analogues researchgate.netresearchgate.net. The synthesis of these derivatives allows for systematic exploration of how structural modifications impact target engagement and biological effects. For instance, studies on other heterocyclic systems like quinoxaline derivatives have focused on synthesizing libraries to evaluate their anticancer potential and SAR researchgate.netdntb.gov.ua.

Impact of Structural Modifications on Target Engagement and Biological Activity

Investigating the impact of structural modifications on target engagement and biological activity is a core component of SAR studies. While specific data for this compound analogues are not detailed in the provided snippets, general SAR principles apply. Modifications to a lead compound are made to enhance potency, selectivity, or pharmacokinetic properties. For example, in the study of other biologically active molecules, variations in substituents or core structures have been shown to significantly alter their efficacy and interaction with biological targets mdpi.com. The goal is to identify specific structural features that are critical for binding to the target and eliciting the desired biological response.

Computational Approaches in this compound SAR Analysis

Computational approaches play a vital role in modern drug discovery, including SAR analysis. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are employed to rationalize and predict biological activity nih.govmdpi.comresearchgate.netnih.govrjraap.com. QSAR models build predictive relationships between molecular descriptors and biological activity, aiding in the design of new compounds with improved properties nih.govmdpi.comresearchgate.netnih.gov. Molecular docking helps in understanding the binding mode of molecules to their target proteins nih.govnih.gov. These in-silico methods are instrumental in guiding experimental efforts, reducing the number of compounds that need to be synthesized and tested, and accelerating the lead optimization process nih.govresearchgate.netrjraap.com.

Compound List:

this compound

Imiquimod

Crebanine

Isocorydine

Stephanine

Zampanolide

Investigative Methodologies in Dazoquinast Research

Spectroscopic and Imaging Techniques for Dazoquinast Interaction Studies

Spectroscopic and imaging techniques are fundamental for visualizing and quantifying molecular interactions, cellular localization, and structural details. These methods allow researchers to observe this compound's behavior at the cellular and molecular level.

Advanced microscopy techniques, particularly super-resolution microscopy, are crucial for determining the precise location of this compound within cells. Single-Molecule Localization Microscopy (SMLM) methods, such as Photo-activated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), enable imaging with resolutions beyond the diffraction limit of conventional light microscopy nih.govnews-medical.net. These techniques work by stochastically activating and localizing individual fluorophores, allowing for the reconstruction of highly detailed images of molecular distributions within subcellular compartments nih.govnews-medical.net. By labeling this compound with a fluorescent tag, researchers can visualize its precise subcellular localization, track its movement, and assess its colocalization with specific cellular organelles or molecular markers nih.govepj-conferences.org. This provides critical insights into its cellular uptake, distribution, and potential sites of action.

Biophysical techniques are essential for characterizing the direct binding of this compound to its potential biological targets, such as proteins. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a deeper understanding of the molecular recognition processes involved numberanalytics.commdpi.comnih.govdrughunter.com.

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing comprehensive thermodynamic parameters like binding affinity (KD), enthalpy, and stoichiometry numberanalytics.commdpi.com. It is a label-free technique performed in solution, preserving the native state of the molecules mdpi.com.

Surface Plasmon Resonance (SPR): SPR monitors binding in real-time by detecting changes in refractive index upon ligand immobilization on a sensor surface and interaction with the target in solution. It yields kinetic data (association and dissociation rates, ka and kd) and binding affinity numberanalytics.commdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-resolution information about ligand-protein interactions, including binding modes, conformational changes, and dynamics numberanalytics.commdpi.comdrughunter.com.

Fluorescence Spectroscopy and MicroScale Thermophoresis (MST): Techniques like MST measure the movement of molecules along a temperature gradient, which is altered upon ligand binding, providing affinity data numberanalytics.comdomainex.co.uk. Fluorescence spectroscopy can monitor changes in the emission profile of a fluorescently tagged target upon ligand binding domainex.co.uk.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can determine the three-dimensional atomic structure of protein-ligand complexes, offering direct visualization of the binding site and the precise orientation of the ligand mdpi.comnih.govdrughunter.com.

These biophysical methods are vital for confirming direct interactions and characterizing the strength and nature of the this compound-target engagement.

Computational and Chemoinformatic Approaches in this compound Discovery

Computational and chemoinformatic approaches are indispensable tools in modern drug discovery, accelerating the identification, design, and optimization of compounds like this compound. These methods leverage computational power to analyze chemical structures, predict properties, and simulate interactions.

Cheminformatics: This discipline applies computational and information retrieval techniques to solve chemical problems. It is crucial for managing large chemical datasets, designing compound libraries, and performing virtual screening curiaglobal.comlilab-ecust.cnnih.gov. Cheminformatics tools can help in identifying potential drug candidates by analyzing structural features and predicting properties such as activity, toxicity, and pharmacokinetic profiles (ADMET) curiaglobal.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity. These models are used to predict the activity of new compounds and guide the optimization of existing ones nih.gov.

Molecular Docking and Molecular Dynamics: Molecular docking simulates the binding of a ligand (like this compound) to a target protein, predicting the binding pose and affinity mdpi.comdrughunter.comlilab-ecust.cn. Molecular dynamics simulations provide a temporal view of molecular interactions, revealing how this compound and its target move and interact over time at an atomic level curiaglobal.comlilab-ecust.cn.

Virtual Screening: This process uses computational methods to search large databases of chemical compounds to identify those most likely to bind to a specific target, thereby prioritizing molecules for experimental testing curiaglobal.comnih.gov.

De Novo Design: Computational algorithms can be used to design novel molecular structures with desired properties from scratch, based on knowledge of the target's binding site curiaglobal.comnih.gov.

These computational strategies significantly streamline the drug discovery process by reducing the need for extensive experimental screening, allowing researchers to focus on the most promising candidates and accelerate the identification of effective therapeutic agents.

Comparative Research and Polypharmacology of Dazoquinast

Comparison of Dazoquinast with Other Research Compounds in Preclinical Settings

In the preclinical development of new therapeutic agents, comparative studies against established compounds are essential for benchmarking efficacy, potency, and safety. As a PDE4 inhibitor, this compound would logically be compared with other compounds within this class, such as the clinically approved agents Roflumilast and Apremilast, as well as other investigational PDE4 inhibitors patsnap.commdpi.comsotyktuhcp.commdpi.com. Such preclinical evaluations typically focus on assessing the compound's effectiveness in relevant disease models, for instance, models of allergic inflammation or other inflammatory conditions where PDE4 inhibition is known to be beneficial mdpi.comantibodysociety.orgnih.govresearchgate.netnih.gov.

Key comparative parameters would include:

  • Potency and Efficacy: Measuring the concentration or dose required to achieve a specific biological effect in vitro and in vivo, compared to benchmark compounds.
  • Isoform Selectivity: Evaluating the compound's affinity and inhibitory activity against different PDE4 isoforms (PDE4A, B, C, D), as selectivity can influence both efficacy and side effect profiles mdpi.commdpi.comnih.govfrontiersin.orgosti.gov.
  • Pharmacokinetic Properties: Comparing absorption, distribution, metabolism, and excretion profiles, which can impact dosing and therapeutic outcomes.
  • While specific published preclinical comparative studies directly detailing this compound against Roflumilast or Apremilast are not extensively detailed in the provided search snippets, the general scientific approach in the field aims to identify PDE4 inhibitors with improved therapeutic indices. This often involves seeking compounds that offer comparable or superior efficacy with a reduced incidence of class-related side effects, such as emesis, which is frequently associated with PDE4 inhibition mdpi.commdpi.comnih.govfrontiersin.orgopenaccessjournals.com. Given this compound's initial development for antiallergic properties, preclinical comparisons would have likely focused on its performance in models of allergic reactions relative to other antiallergic agents or PDE4 inhibitors with known antiallergic activities.

    Exploration of Polypharmacological Aspects of this compound

    Polypharmacology refers to a drug's ability to interact with multiple biological targets. For PDE4 inhibitors, a significant aspect of their polypharmacological profile relates to their selectivity across the four PDE4 isoforms: PDE4A, PDE4B, PDE4C, and PDE4D mdpi.commdpi.comnih.govfrontiersin.orgosti.govnih.govopenrespiratorymedicinejournal.com. These isoforms are differentially expressed in various tissues and cell types, and their distinct roles in cellular signaling pathways mean that isoform selectivity is a critical factor in determining both therapeutic efficacy and the potential for adverse effects.

    Synergistic and Antagonistic Interactions of this compound with Other Investigational Agents

    The strategy of using combination therapies is a well-established approach in drug development, aiming to enhance therapeutic outcomes, overcome drug resistance, or improve the safety and tolerability profile of individual agents nih.govmdpi.comharvard.edumdpi.comnih.gov. Preclinical studies exploring synergistic or antagonistic interactions would involve evaluating this compound in conjunction with other investigational agents relevant to its potential therapeutic indications, such as other anti-inflammatory or antiallergic compounds.

  • Synergistic Interactions: Occur when the combined effect of two agents is greater than the sum of their individual effects, often described as "2+2>4" mdpi.comnih.govwikipedia.orgmdpi.com. This can lead to enhanced efficacy, broader target engagement, or the ability to use lower doses of each drug, potentially reducing toxicity.
  • Antagonistic Interactions: Result in a diminished combined effect, where one agent may counteract the action of the other mdpi.comnih.govwikipedia.orgmdpi.com.
  • For PDE4 inhibitors, combination therapies are frequently explored. For instance, in the context of respiratory diseases like COPD, PDE4 inhibitors are often combined with bronchodilators to achieve improved symptom control and lung function patsnap.comopenaccessjournals.comnih.govamegroups.cn. Similarly, in dermatological or immunological conditions, combining PDE4 inhibitors with other immunomodulatory agents could potentially yield additive or synergistic anti-inflammatory effects. While specific preclinical studies detailing synergistic or antagonistic interactions involving this compound with other agents are not explicitly detailed in the provided search results, such investigations would be essential for understanding its potential utility in combination regimens. The goal would be to identify combinations that offer an improved therapeutic index, leveraging complementary mechanisms of action.


    Future Directions and Emerging Research Avenues for Dazoquinast

    Unresolved Questions and Knowledge Gaps in Dazoquinast Research

    Currently, the primary knowledge gap in this compound research is the lack of comprehensive studies detailing its mechanism of action, specific molecular targets, and full pharmacological profile. Although identified as having antiallergic properties, the precise pathways through which it exerts these effects remain to be elucidated. Key unresolved questions that future research should aim to address include:

    Mechanism of Antiallergic Action: What are the specific receptors, enzymes, or signaling pathways that this compound interacts with to produce its antiallergic effects? Is it a mast cell stabilizer, a histamine (B1213489) receptor antagonist, or does it modulate other inflammatory mediators?

    Molecular Targets: Beyond its effects on allergic responses, what other potential biological targets does this compound have? The imidazoquinoxaline scaffold is known to interact with a variety of targets, and identifying these for this compound is crucial. researchgate.net

    Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its behavior in a biological system.

    Structure-Activity Relationship (SAR): A thorough investigation into the SAR of the this compound molecule could reveal which structural motifs are essential for its activity and guide the design of more potent or selective analogs.

    Table 1: Key Unresolved Questions in this compound Research

    Research AreaSpecific Unanswered Questions
    Mechanism of Action - What is the primary pathway for its antiallergic effects? - Does it have secondary mechanisms of action?
    Molecular Profiling - What are the specific protein targets of this compound? - Does it exhibit off-target effects?
    Pharmacology - What is the bioavailability and half-life of this compound? - How is it metabolized and cleared from the body?
    Medicinal Chemistry - Which parts of the molecule are critical for its biological activity? - Can its structure be modified to enhance efficacy or reduce potential side effects?

    Potential for this compound as a Research Tool for Biological Processes

    Given its defined chemical structure, this compound holds potential as a valuable research tool for probing biological pathways, particularly those related to allergic and inflammatory responses. If its molecular target can be precisely identified, this compound could be utilized as a chemical probe to:

    Investigate Allergic Pathways: By selectively inhibiting its target, this compound could help researchers dissect the complex signaling cascades involved in allergic reactions.

    Validate Novel Drug Targets: If this compound is found to act on a previously unknown target in the allergic response pathway, it could validate this target for the development of new classes of antiallergic drugs.

    Study Imidazoquinoxaline-Interacting Proteins: As a member of the imidazoquinoxaline family, this compound could be used in chemical biology approaches to identify and characterize proteins that bind to this scaffold, potentially uncovering new biological functions.

    Innovative Research Methodologies for Future this compound Investigations

    To address the existing knowledge gaps, future research on this compound would benefit from the application of modern and innovative methodologies. These could include:

    High-Throughput Screening: To identify the molecular targets of this compound, high-throughput screening of large libraries of proteins and enzymes could be employed.

    "Omics" Technologies: The use of proteomics, metabolomics, and transcriptomics could provide a comprehensive view of the cellular changes induced by this compound, offering clues to its mechanism of action.

    Computational Modeling and Docking: In silico studies could predict potential binding sites and interactions of this compound with various biological molecules, guiding experimental work.

    Chemical Proteomics: Advanced techniques such as affinity chromatography-mass spectrometry using a derivatized version of this compound could be used to isolate and identify its direct binding partners in a cellular context.

    Table 2: Proposed Innovative Research Methodologies for this compound

    MethodologyApplication in this compound Research
    High-Throughput Screening Identification of primary and secondary molecular targets.
    Proteomics/Metabolomics Characterization of downstream cellular effects and pathways.
    Computational Docking Prediction of binding modes and potential off-target interactions.
    Chemical Proteomics Direct identification of protein-Dazoquinast interactions.

    By systematically addressing these unresolved questions using innovative research approaches, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential development as a therapeutic agent or its use as a valuable tool in biological research.

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